BI 224436

Description

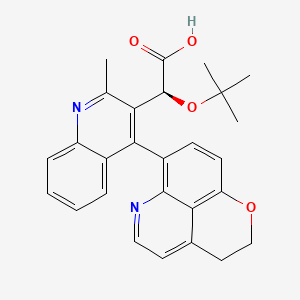

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXIIJCBELCMCZ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029847 | |

| Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155419-89-8 | |

| Record name | BI-224436 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155419898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BI 224436: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening of the Boehringer Ingelheim compound collection.[1][2] The primary assay employed was designed to specifically measure the 3'-processing activity of HIV-1 integrase, a crucial step in the viral replication cycle where the enzyme cleaves a dinucleotide from each 3'-end of the viral DNA.[1][2] This screening led to the identification of an initial hit compound, which served as the scaffold for an extensive lead optimization program.[1]

A combination of medicinal chemistry, parallel synthesis, and structure-guided drug design was instrumental in refining the initial hit.[3][4][5] The optimization process focused on enhancing antiviral potency, improving pharmacokinetic properties, and ensuring a favorable safety profile. This multi-pronged approach ultimately culminated in the identification of this compound as a clinical candidate.[1]

Synthesis Process

The synthesis of this compound is a multi-step process that involves the construction of its complex heterocyclic core. While detailed, step-by-step protocols are proprietary, the general synthetic strategy has been disclosed in the scientific literature. A key step in a formal synthesis involves an intramolecular palladium-catalyzed carbonylative annulation to form a 4,5-fused tricyclic 2-quinolone intermediate.[6] Another critical transformation is an asymmetric Suzuki-Miyaura coupling reaction to introduce the quinoline substituent at the C4 position.[6] Synthetic schemes and characterization of key intermediates are available in the supporting information of peer-reviewed publications.[7]

Mechanism of Action

This compound is a non-catalytic site integrase inhibitor (NCINI), distinguishing it from earlier integrase strand transfer inhibitors (INSTIs) like raltegravir.[8][9] It exerts its antiviral effect through a unique allosteric mechanism.[8]

This compound binds to a conserved, hydrophobic pocket at the dimer interface of the catalytic core domain (CCD) of HIV-1 integrase.[8][9] This pocket is also the binding site for the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the proper trafficking and integration of the viral pre-integration complex (PIC) into the host genome.[9] By occupying this pocket, this compound competitively inhibits the interaction between integrase and LEDGF/p75.[9] This disruption prevents the proper localization of the PIC and inhibits the 3'-processing step of viral DNA integration.[2][9]

Quantitative Biological Data

In Vitro Antiviral Activity and Cytotoxicity

This compound demonstrates potent antiviral activity against various laboratory strains of HIV-1. The tables below summarize its efficacy and safety profile.

| Parameter | Value | Cell Type | Notes |

| EC50 | <15 nM | Various HIV-1 laboratory strains | 50% effective concentration for inhibiting viral replication.[3][4][5] |

| 7.2 nM | PBMCs (HXB2 strain) | Activity in peripheral blood mononuclear cells.[3] | |

| 14 nM | PBMCs (NL4.3 strain) | ||

| 15 nM | PBMCs | Least-susceptible HIV-1 laboratory strain tested.[3] | |

| EC95 | 22 - 75 nM | - | 95% effective concentration, serum-shifted values.[3][4][5] |

| CC50 | >90 µM | - | 50% cytotoxic concentration.[3][4][5] |

| >120 µM | PBMCs | After 7 days of incubation.[3] | |

| IC50 (3'-processing) | 11 ± 1 nM | - | Inhibition of the integrase-LEDGF interaction.[7] |

| IC50 (Strand Transfer) | >50 µM | - | Minimal inhibition of the strand transfer step.[4] |

| Human Serum Shift | ~2.1-fold | - | Decrease in antiviral potency in the presence of 50% human serum.[3][4][5] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its advancement into clinical trials.

| Species | Clearance (CL) (% of Hepatic Blood Flow) | Oral Bioavailability (F) (%) |

| Rat | 0.7% | 54% |

| Monkey | 23% | 82% |

| Dog | 8% | 81% |

| Data from references[3][4][5][10]. |

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay

This enzymatic assay was central to the discovery of this compound.

Principle: The assay utilizes a synthetic DNA substrate that mimics the viral long terminal repeat (LTR) and is labeled with a fluorophore and a quencher. In the presence of active HIV-1 integrase, the 3'-processing reaction cleaves a dinucleotide to which the quencher is attached, leading to an increase in fluorescence.

General Protocol:

-

Recombinant HIV-1 integrase is incubated with the fluorophore-quencher labeled DNA substrate in a suitable buffer.

-

Test compounds, such as this compound, are added at various concentrations.

-

The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

-

The fluorescence intensity is measured using a plate reader.

-

The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated.[1][2]

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of the compound in a more physiologically relevant setting.

Principle: The ability of this compound to inhibit HIV-1 replication in primary human immune cells is quantified by measuring the production of the viral p24 antigen.

General Protocol:

-

PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

-

The stimulated cells are infected with a laboratory strain of HIV-1.

-

The infected cells are then cultured in the presence of serial dilutions of this compound.

-

After a specific incubation period (e.g., 7 days), the cell culture supernatant is collected.

-

The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of the compound that reduces p24 production by 50% (EC50) is determined.[3]

Cytotoxicity Assay

This assay evaluates the potential toxicity of the compound to host cells.

Principle: The metabolic activity of cells is used as an indicator of cell viability. A common method is the MTT assay.

General Protocol:

-

Cells (e.g., PBMCs or a cell line) are cultured in the presence of various concentrations of this compound.

-

After a defined incubation period, a tetrazolium salt such as MTT is added to the cell culture.

-

Viable cells with active metabolism convert the MTT into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured.

-

The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.[4]

References

- 1. Discovery of this compound, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. opnme.com [opnme.com]

- 10. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

BI 224436 structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of BI 224436, a Non-Catalytic Site HIV-1 Integrase Inhibitor

Introduction

This compound is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target the catalytic active site of the HIV-1 integrase (IN) enzyme, this compound binds to a distinct, allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, outlines the experimental protocols used for its evaluation, and visualizes its mechanism and the discovery process.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into the host cell's DNA through a two-step process:

-

3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long terminal repeats (LTRs).[1][5]

-

Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

This compound exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both of which are critical for successful viral integration.[1][4]

Structure-Activity Relationship (SAR) Studies

The discovery of this compound began with a high-throughput screen that identified a 3-quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-ring" of the quinoline core.[6]

C3 Acetic Acid Moiety Modifications

Modifications at the α-position of the C3-acetic acid were explored to improve potency. It was found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety

| Compound | R | Stereochemistry | LTR-Cleavage IC₅₀ (nM)[6] | Antiviral EC₅₀ (nM)[6] |

|---|---|---|---|---|

| 5 | H | Racemic | 1,400 | 2,700 |

| 7 | -CH₃ | Racemic | 1,300 | 2,500 |

| 8 | -CH₂CH₃ | Racemic | 200 | 470 |

| 10 | -CH₃ (from 9) | R | 1,500 | >10,000 |

| 11 | -CH₃ (from 9) | S | 20 | 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the critical effect of α-substitution and stereochemistry.[6]

C4-Aryl Substituent Modifications

The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and metabolic stability. Introduction of a quinoline substituent at this position was found to be optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

| Compound | C4-Aryl Group | LTR-Cleavage IC₅₀ (nM)[6] | Antiviral EC₅₀ (nM)[6] | Human Hepatocyte Stability (%QH)[1] |

|---|---|---|---|---|

| 1 | Phenyl | 5,300 | >10,000 | N/A |

| 5 | 4-Chlorophenyl | 1,400 | 2,700 | N/A |

| 26 (this compound) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

B-Ring Modifications

Modifications to the B-ring of the quinoline core were found to influence the compound's sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to this compound, which exhibited not only excellent potency but also an improved serum shift profile, a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

| Compound | B-Ring Substitution | Antiviral EC₅₀ (nM)[6] | Serum-Shifted EC₅₀ (fold change)[1][6] |

|---|---|---|---|

| 24 | C7-Methyl | ~20-40 | >4 |

| 26 (this compound) | C7-H | 11-27 | 2.1 |

Summary of this compound Preclinical Profile

The systematic optimization process resulted in this compound, a compound with a potent and well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Biochemical Activity | ||

| LTR-Cleavage IC₅₀ | 15 nM | [1] |

| IN-LEDGF Interaction IC₅₀ | 11 nM | [4] |

| Strand Transfer IC₅₀ | >50,000 nM | [4] |

| Antiviral Activity | ||

| Antiviral EC₅₀ (PBMCs) | 7.2 - 15 nM | [4] |

| Antiviral EC₅₀ (various strains) | 11 - 27 nM | [1] |

| 50% Human Serum Shift (ssEC₅₀) | 2.1-fold | [1][7] |

| Cellular Cytotoxicity (CC₅₀) | >90,000 - 110,000 nM | [1][5] |

| ADME Properties | ||

| Aqueous Solubility (pH 2.0-6.8) | >0.84 mg/mL | [1] |

| Caco-2 Permeability (A→B) | 14 x 10⁻⁶ cm/s | [1] |

| CYP2C9 Inhibition IC₅₀ | 20 µM | [1] |

| Human Hepatocyte Stability | 13% QH | [1] |

| In Vivo Pharmacokinetics |

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% |[5][7] |

Experimental Protocols

Detailed methodologies were crucial for the evaluation and optimization of the this compound series.

LTR 3'-Processing Cleavage Assay

This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.

-

Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex, fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the quencher is cleaved and released, leading to an increase in fluorescence.[6]

-

Protocol:

-

Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The dual-labeled LTR DNA substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

Fluorescence intensity is measured over time using a plate reader.

-

The rate of reaction is calculated, and the data is used to determine the IC₅₀ value, representing the concentration of inhibitor required to reduce enzymatic activity by 50%.

-

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

BI 224436: A Deep Dive into the Allosteric Inhibition of HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. We will delve into its unique mechanism of allosteric inhibition, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways to facilitate a thorough understanding of this compound's action.

Core Mechanism of Allosteric Inhibition

This compound represents a distinct class of HIV integrase inhibitors that do not bind to the catalytic active site, unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir[1][2]. Instead, it targets a conserved allosteric pocket located at the dimer interface of the catalytic core domain (CCD) of the HIV integrase enzyme[1][3][4].

The binding of this compound to this allosteric site induces a conformational change in the integrase enzyme, leading to a multi-faceted inhibition of HIV replication:

-

Inhibition of 3'-Processing: A primary functional consequence of this compound binding is the inhibition of the 3'-processing step of integration[1][3][4]. This crucial step involves the excision of a dinucleotide from each 3'-end of the viral DNA, preparing it for integration into the host genome[1][4].

-

Disruption of LEDGF/p75 Interaction: The allosteric pocket targeted by this compound is also the binding site for the host cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1][5]. LEDGF/p75 is essential for tethering the pre-integration complex (PIC) to the host chromatin, thereby guiding the integration process. By occupying this pocket, this compound effectively prevents the protein-protein interaction between integrase and LEDGF/p75, further hampering viral replication[1][5].

-

Promotion of Aberrant Integrase Multimerization: More recent studies have revealed that allosteric integrase inhibitors, including this compound, promote the formation of aberrant, higher-order integrase multimers[6][7][8]. This leads to the production of non-infectious virions with defective cores, impacting the late stages of the viral life cycle[8].

This multi-pronged mechanism of action gives this compound a distinct resistance profile compared to INSTIs, maintaining activity against viruses with resistance mutations to the latter[4][9].

Below is a diagram illustrating the allosteric inhibition mechanism of this compound.

Caption: Mechanism of this compound allosteric inhibition of HIV integrase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, antiviral activity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| LTR-Cleavage Assay | IC50 | 15 nM | [1][3] |

| Integrase-LEDGF/p75 Interaction | IC50 | 11 ± 1 nM | [5] |

| Integrase Strand Transfer | IC50 | >50 µM | [10] |

Table 2: Antiviral Activity of this compound

| Cell Line / Virus Strain | Parameter | Value (nM) | Reference |

| Panel of wild-type and recombinant viruses | EC50 | 11-27 | [1][4] |

| HXB2 in PBMCs | EC50 | 7.2 | [5] |

| NL4.3 in PBMCs | EC50 | 14 | [5] |

| BaL in PBMCs | EC50 | 15 | [5] |

| 200 Clinical Isolates (PhenoSense Assay) | Mean EC50 | 14 ± 13 | [11] |

| C8166 LTR Luciferase Reporter (with 50% Human Serum) | ssEC50 | 2.1-fold shift | [1][3] |

| C8166 LTR Luciferase Reporter (with 50% Human Serum) | ssEC95 | 22-75 | [3][9] |

Table 3: Cytotoxicity and Selectivity Index

| Cell Line | Parameter | Value | Reference |

| C8166 | CC50 | 97 µM (110,000 nM) | [1][5] |

| PBMCs | CC50 | >120 µM | [5] |

| C8166 | Selectivity Index | 6,500-fold | [5] |

| PBMCs | Selectivity Index | >8,000-fold | [5] |

Table 4: In Vitro ADME and Physicochemical Properties

| Parameter | Value | Reference |

| Solubility (pH 2.0-6.8) | >0.84 mg/mL | [1][3] |

| Caco-2 Permeability (A-B) | 14 x 10⁻⁶ cm/s | [3] |

| Cytochrome P450 Inhibition (CYP2C9) | IC50: 20 µM | [1][3] |

| Human Hepatocyte Metabolic Stability | 13% QH | [3] |

Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Clearance (% QH) | Vss (L/kg) | t1/2 (h) | F (%) |

| Mouse | 0.8 | 0.20 | 2.6 | 100 |

| Rat | 0.7 | 0.45 | 8.8 | 54 |

| Monkey | 23 | 0.54 | 1.4 | 82 |

| Dog | 8 | 0.88 | 5.9 | 81 |

| Data from reference[1][5][12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of this compound.

LTR-Cleavage Assay (3'-Processing Assay)

This assay measures the ability of HIV-1 integrase to perform the 3'-processing reaction.

Principle: A synthetic DNA substrate mimicking the viral long terminal repeat (LTR) is used. This substrate is dual-labeled with a fluorophore on the 5'-end and a quencher on the 3'-end of the same strand. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the dinucleotide from the 3'-end by integrase, the quencher is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer containing HIV-1 integrase is prepared.

-

Compound Incubation: this compound or control compounds are added to the integrase-containing buffer and incubated to allow for binding.

-

Initiation of Reaction: The dual-labeled LTR DNA substrate is added to the mixture to initiate the cleavage reaction.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of increase in fluorescence is used to determine the level of integrase activity. IC50 values are calculated from dose-response curves.

Below is a workflow diagram for the LTR-Cleavage Assay.

Caption: Workflow for the LTR-Cleavage (3'-Processing) Assay.

Integrase-LEDGF/p75 Interaction Assay

This assay quantifies the ability of this compound to inhibit the interaction between HIV integrase and LEDGF/p75.

Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed. This assay uses two different antibodies, one targeting each protein of interest (integrase and LEDGF/p75), labeled with a donor and an acceptor fluorophore, respectively. When the two proteins interact, the fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET). Inhibition of the interaction leads to a decrease in the FRET signal.

Protocol Outline:

-

Component Preparation: Recombinant HIV-1 integrase and LEDGF/p75 are prepared.

-

Compound Incubation: this compound or control compounds are incubated with integrase and LEDGF/p75.

-

Antibody Addition: Fluorophore-labeled antibodies specific to integrase and LEDGF/p75 are added to the mixture.

-

Signal Detection: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The decrease in the FRET signal is used to determine the level of inhibition. IC50 values are calculated from dose-response curves.

Cellular Antiviral Assay

These assays determine the potency of this compound in a cell-based model of HIV-1 infection.

Principle: Susceptible host cells (e.g., PBMCs, C8166) are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is measured.

Common Readouts:

-

p24 Antigen ELISA: The amount of the viral capsid protein p24 released into the cell culture supernatant is quantified by ELISA. A reduction in p24 levels indicates antiviral activity.

-

Luciferase Reporter Assay: A recombinant virus carrying a luciferase reporter gene is used to infect cells. The level of luciferase expression, measured by luminescence, corresponds to the level of viral gene expression and replication.

Protocol Outline:

-

Cell Plating: Host cells are seeded in microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: A known amount of HIV-1 is added to the wells.

-

Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

-

Quantification of Replication: The chosen readout (p24 ELISA or luciferase activity) is performed.

-

Data Analysis: EC50 values, the concentration at which 50% of viral replication is inhibited, are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Cell Plating: Cells are seeded in microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 3-7 days).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader.

-

Data Analysis: The CC50 value, the concentration at which 50% of cell viability is lost, is calculated.

Resistance Profile

Passage of HIV-1 in the presence of this compound has been shown to select for resistance mutations that map to the allosteric binding pocket on the integrase catalytic core. The most frequently observed primary resistance substitutions include A128T, A128N, and L102F[9][10]. Notably, this compound retains its antiviral activity against viruses harboring resistance mutations to INSTIs, such as N155S, Q148H, and E92Q, highlighting its distinct mechanism and potential for use in combination therapies[9][12].

The following diagram illustrates the relationship between this compound binding and the emergence of resistance.

Caption: this compound binding and the development of resistance mutations.

Conclusion

This compound is a highly potent, orally bioavailable NCINI that was the first in its class to advance to clinical trials[1][3]. Its unique allosteric mechanism of action, which involves inhibiting the 3'-processing activity of integrase, disrupting the integrase-LEDGF/p75 interaction, and promoting aberrant integrase multimerization, distinguishes it from catalytic site inhibitors. The comprehensive data on its in vitro and in vivo properties, along with a well-defined resistance profile, underscore its importance as a tool compound for studying HIV integrase function and as a scaffold for the development of next-generation allosteric inhibitors. This technical guide provides a foundational understanding for researchers and drug developers working in the field of HIV therapeutics.

References

- 1. opnme.com [opnme.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural Impact of Ex Vivo Resistance Mutations on HIV-1 Integrase Polymers Induced by Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the BI 224436 Binding Site on the HIV-1 Integrase Catalytic Core Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its interaction with the HIV-1 integrase catalytic core domain (CCD), including quantitative binding data, experimental methodologies, and visual representations of its mechanism.

Introduction to this compound and its Novel Mechanism of Action

This compound is an investigational antiretroviral drug that represents a distinct class of HIV-1 integrase inhibitors. Unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir, which target the catalytic active site of the enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain (CCD).[1][2] This unique binding mode defines it as a non-catalytic-site integrase inhibitor (NCINI).[1][3]

The HIV-1 integrase is a 32 kDa enzyme essential for viral replication, composed of three domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[4] The CCD contains the D,D-35-E catalytic triad responsible for the enzymatic reactions of 3'-processing and strand transfer.[5][6] this compound exerts its antiviral effect not by directly inhibiting the catalytic activity at the active site, but by inducing a conformational change that allosterically inhibits the enzyme's function.[6][7] This allosteric inhibition disrupts the normal process of viral DNA integration into the host genome.[8]

A key aspect of this compound's mechanism is its ability to interfere with the interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][5] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, guiding the integration of viral DNA into active genes.[5][6] this compound binds to the same pocket on the integrase CCD that LEDGF/p75 utilizes, thereby competitively inhibiting this crucial protein-protein interaction.[7][9] Furthermore, the binding of this compound and other allosteric inhibitors can induce aberrant multimerization of the integrase enzyme, leading to the formation of non-functional aggregates and disrupting the late stages of the viral life cycle.[5][7][10]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its potency and cytotoxic profile.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Antiviral Activity (EC50) | |||

| HIV-1 Laboratory Strains | <15 nM | - | [11][12] |

| HXB2 | 7.2 nM | PBMCs | [9] |

| NL4.3 | 14 nM | PBMCs | [9] |

| Various Wild-Type & Recombinant Viruses | 11-27 nM | - | [1][3] |

| Serum-Shifted Antiviral Potency | |||

| ssEC50 (50% Human Serum) | ~2.1-fold decrease | C8166 LTR Luciferase Reporter | [1][12] |

| ssEC95 (50% Human Serum) | 22-75 nM | - | [11][12] |

| Biochemical Activity (IC50) | |||

| LTR 3'-Processing Assay | 15 nM | Enzymatic Assay | [1][3] |

| Integrase Strand Transfer | >50 µM | Enzymatic Assay | [12] |

| Integrase-LEDGF Interaction | 11 ± 1 nM | Homogeneous Time-Resolved Fluorescence Assay | [9] |

| Cytotoxicity (CC50) | |||

| Various Cell Lines | >90 µM | - | [11][12] |

| MTT-C8166 | 110,000 nM | - | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

HIV-1 Integrase LTR DNA 3'-Processing Assay

This enzymatic assay measures the ability of HIV-1 integrase to perform the 3'-processing reaction, which involves the removal of two terminal nucleotides from the viral long terminal repeat (LTR) DNA.[12]

Protocol:

-

Substrate Preparation: A DNA substrate mimicking the HIV-1 LTR end is constructed using two annealed oligonucleotides. One 31-mer oligonucleotide is modified at the 3' end with a black hole quencher (BHQ), and the complementary 31-mer is modified at the 5' end with a rhodamine red-X fluorophore.[12] In the annealed state, the fluorophore's emission is quenched by the BHQ.

-

Reaction Mixture: Recombinant HIV-1 integrase is incubated with the DNA substrate in a suitable reaction buffer.

-

Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

-

Enzymatic Reaction: The 3'-processing reaction is initiated, leading to the cleavage of the terminal dinucleotide from the BHQ-labeled strand. This separation of the fluorophore and quencher results in an increase in fluorescence.

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the enzymatic activity (IC50) is calculated from the dose-response curve.

Cellular Antiviral Assay

This assay determines the potency of an inhibitor in a cell-based model of HIV-1 infection.

Protocol:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., C8166) are cultured under standard conditions.[9]

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3 or HXB2).

-

Inhibitor Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication (typically several days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is determined by plotting the p24 levels against the inhibitor concentration.

X-ray Crystallography of the Integrase-Inhibitor Complex

This structural biology technique is used to determine the three-dimensional structure of the inhibitor bound to its target protein.

Protocol:

-

Protein Expression and Purification: The HIV-1 integrase catalytic core domain (CCD) is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity.

-

Complex Formation: The purified CCD is incubated with a molar excess of this compound to ensure the formation of the protein-inhibitor complex.

-

Crystallization: The complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure reveals the precise binding mode of the inhibitor and its interactions with the protein residues.[13]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the inhibitory mechanism of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on HIV-1 integrase.

Caption: Workflow for characterizing allosteric integrase inhibitors.

Resistance to this compound

Passage of HIV-1 in the presence of this compound has been shown to select for primary resistance mutations that map to the allosteric binding pocket on the catalytic core of integrase.[11][12] Key resistance substitutions include A128T, A128N, and L102F.[11][12] Notably, this compound retains full antiviral activity against viruses with resistance mutations to INSTIs, such as N155S, Q148H, and E92Q, highlighting its distinct mechanism of action and potential for use in combination therapies.[11][12] The A128T mutation is one of the most frequently observed resistance mutations against various allosteric integrase inhibitors.[14][15]

Conclusion

This compound represents a significant advancement in the development of HIV-1 therapeutics by targeting a novel allosteric site on the integrase enzyme. Its unique mechanism of action, involving the disruption of the integrase-LEDGF/p75 interaction and the induction of aberrant integrase multimerization, provides a powerful alternative to existing antiretroviral drugs. The detailed quantitative data, experimental protocols, and mechanistic diagrams presented in this guide offer a comprehensive resource for researchers and drug developers working to create the next generation of HIV-1 inhibitors. The distinct resistance profile of this compound further underscores its potential as a valuable component of future combination antiretroviral therapy regimens.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. opnme.com [opnme.com]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery of this compound, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Preclinical and ADME Profile of BI 224436: A Novel Non-Catalytic Site Integrase Inhibitor

BI 224436 is a first-in-class, investigational Non-Catalytic Site Integrase Inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir, this compound features a distinct mechanism of action, binding to a conserved allosteric pocket on the HIV integrase enzyme.[1][2] This unique approach inhibits the 3'-processing activity of the enzyme and disrupts the crucial interaction with the host cofactor LEDGF.[2][3] A robust preclinical program demonstrated a promising profile, characterized by potent antiviral activity, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a good pharmacokinetic profile across multiple species, which supported its advancement into Phase 1 clinical trials.[4][5][6]

Preclinical Antiviral Activity

This compound exhibits potent and broad anti-HIV-1 activity in vitro. Its efficacy is maintained against strains resistant to other classes of antiretrovirals, and it shows an additive effect when used in combination with them.

In Vitro Potency and Selectivity

This compound demonstrated potent antiviral activity with 50% effective concentrations (EC50) of less than 15 nM against various HIV-1 laboratory strains.[4][5] In cellular assays, the EC50 values ranged from 4 to 15 nM.[7] The compound showed low cellular cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 90 μM (>90,000 nM) in peripheral blood mononuclear cells (PBMCs) and other cell lines.[5][7] This results in a high in vitro selectivity index, exceeding 6,500-fold.[6]

| Parameter | Value | Cell Lines |

| Antiviral EC50 | <15 nM | Various HIV-1 laboratory strains[4][5] |

| 11-27 nM | Panel of wild-type and recombinant viruses[2] | |

| Cytotoxicity CC50 | >90 µM | C8166 cells, PBMCs[4][6] |

| 110,000 nM | C8166 cells[2] | |

| Selectivity Index | >6,500 | C8166 cells[6] |

Effect of Human Serum

The antiviral potency of this compound is only modestly affected by the presence of human serum. A low, approximately 2.1 to 2.2-fold decrease in potency was observed in the presence of 50% human serum.[4][5][7] A key characteristic of this compound is its steep dose-response curve, with a Hill slope of approximately 4, which contributes to potent serum-shifted EC95 values ranging between 22 and 75 nM.[3][5][7]

Resistance Profile and Combination Studies

This compound maintains full antiviral activity against HIV-1 strains encoding resistance substitutions for INSTIs, such as N155S, Q148H, and E92Q.[4][5] Viral passaging studies in the presence of this compound selected for primary resistance substitutions at a conserved allosteric pocket on the integrase catalytic core, including A128T, A128N, or L102F.[4][5] In drug combination studies, this compound displayed an additive effect with most approved antiretroviral agents, including INSTIs.[4][5]

Mechanism of Action

This compound inhibits HIV-1 replication by binding to an allosteric site on the integrase enzyme, distinct from the catalytic active site targeted by INSTIs.[2] This binding site is located at the dimer interface of the catalytic core domain and is the same pocket used by the host protein Lens Epithelium-Derived Growth Factor (LEDGF), which is essential for viral replication.[2][3] By occupying this pocket, this compound inhibits the 3'-processing step of integration and also prevents the integrase-LEDGF interaction, which was confirmed in a homogeneous time-resolved fluorescence assay where this compound inhibited this interaction with a mean IC50 of 11 ± 1 nM.[3]

Caption: Mechanism of this compound targeting the allosteric site of HIV-1 Integrase.

In Vitro ADME Properties

This compound possesses drug-like in vitro ADME properties, including high solubility, good cell permeability, and low cytochrome P450 inhibition.[4][5]

| Parameter | Value | Notes |

| Solubility | >0.84 mg/mL | At pH 2.0-6.8[2] |

| >24 mg/mL | At pH 2.0-6.8[7] | |

| Permeability (Caco-2) | 14 x 10⁻⁶ cm/s | Apparent permeability (Papp), A to B[2][7] |

| Caco-2 Efflux Ratio | 0.3 | Indicates minimal active efflux[2] |

| Metabolic Stability | (% of Hepatic Flow, QH) | |

| Human Microsomes | 14% QH | [2] |

| Human Hepatocytes | 13% QH | [2] |

| Plasma Protein Binding | (%) | |

| Human | 84.3% | [2] |

| Rat | 98.2% | [2] |

| Monkey | 75.5% | [2] |

| Dog | 78% | [2] |

| Cytochrome P450 | IC50: 20 µM | CYP2C9 inhibition[2] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rat, monkey, and dog demonstrated that this compound has an excellent profile, characterized by low clearance and good to excellent oral bioavailability.[4][5]

| Species | Clearance (% QH) | Vss (L/kg) | Oral Bioavailability (F %) |

| Rat | 0.7%[4][5] | 0.45[8] | 54%[4][5] |

| Monkey | 23%[4][5] | 0.54[8] | 82%[4][5] |

| Dog | 8%[4][5] | - | 81%[4][5] |

| Mouse | 0.8%[8] | 0.20[8] | - |

Note: QH refers to hepatic blood flow. Vss is the volume of distribution at steady state.

In rats, this compound also exhibited an excellent half-life of 8.8 hours following intravenous and oral administration.[9]

Caption: General workflow for preclinical pharmacokinetic studies of this compound.

Experimental Protocols

Detailed methodologies were employed to characterize the preclinical profile of this compound.

Integrase LTR DNA 3'-Processing Assay

This enzymatic assay was designed to identify inhibitors of the 3'-processing activity of integrase in isolation from the strand transfer step. It utilized a long terminal repeat (LTR)-like DNA substrate. This DNA probe consisted of two annealed oligonucleotides, with one end modified with a Rhodamine Red fluorophore and the other with a Black Hole Quencher. When the integrase enzyme cleaves the dinucleotide linked to the quencher, the quencher is liberated, leading to a measurable increase in fluorescence.[9] This assay was used in a high-throughput screen to identify the initial 3-quinolineacetic acid derivative series.[7]

Cellular Antiviral Assays

The antiviral activity (EC50) was determined using various cell-based assays. One primary method was a luciferase reporter gene assay.[9] In this system, cells (e.g., C8166 T-cells) are infected with HIV-1 strains in the presence of serial dilutions of the test compound. The extent of viral replication is quantified by measuring the activity of a reporter gene, such as luciferase, that is expressed upon successful infection and integration.

Cytotoxicity Assays

Cellular cytotoxicity (CC50) was assessed to determine the concentration of the compound that reduces cell viability by 50%. A common method used is the MTT assay.[2] In this colorimetric assay, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Caco-2 Permeability Assay

The intestinal permeability of this compound was evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Caco-2 cells are grown on a semi-permeable membrane, and the compound is added to either the apical (A) or basolateral (B) side. The rate of appearance on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). The ratio of B-to-A versus A-to-B transport is calculated to determine the efflux ratio.[2][7]

Metabolic Stability Assays

The metabolic stability was assessed in vitro using liver microsomes and hepatocytes from various species (human, rat, monkey, etc.). The compound is incubated with these preparations, which contain drug-metabolizing enzymes. The concentration of the parent compound remaining over time is measured by LC-MS/MS to determine the rate of metabolism.[2]

Pharmacokinetic (PK) Studies

In vivo PK studies were conducted in species such as rats, dogs, and monkeys.[10] The compound was administered both intravenously (i.v.) to determine parameters like clearance and volume of distribution, and orally (p.o.) to assess absorption and oral bioavailability. Specific formulations were used for each route; for example, an i.v. formulation might contain 70% PEG and 30% water, while an oral formulation could consist of 1% methylcellulose, 0.3% Tween 80, and 0.5% meglumine.[8][10] Serial blood samples were collected at various time points post-dose, and plasma concentrations of this compound were quantified using LC-MS/MS to derive the pharmacokinetic parameters.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. opnme.com [opnme.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 7. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]

- 8. Pardon Our Interruption [opnme.com]

- 9. Discovery of this compound, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

BI 224436: A Technical Deep Dive into the First-in-Class Non-Catalytic Site Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI 224436, the pioneering non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1. We will explore its unique mechanism of action, preclinical efficacy, resistance profile, and the key experimental methodologies used in its evaluation.

Introduction

This compound is a novel, potent, and orally bioavailable small molecule that represents a distinct class of HIV-1 integrase inhibitors.[1][2][3] Unlike the approved integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain.[2][4] This unique mechanism of action confers a distinct resistance profile and offers a new strategy for combating HIV-1, including strains resistant to existing therapies. This document serves as a comprehensive resource, detailing the preclinical data and experimental protocols that have defined our understanding of this first-in-class compound.

Mechanism of Action

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[2][4] this compound exerts its antiviral effect by binding to an allosteric site on the integrase enzyme, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for HIV-1 replication.[4][5] This binding event inhibits the 3'-processing step of integration.[4]

The binding of this compound to this allosteric pocket not only disrupts the enzymatic function of integrase but also prevents the protein-protein interaction between integrase and LEDGF/p75.[4] This dual mode of action contributes to its potent antiviral activity.

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its potent antiviral activity, favorable pharmacokinetics, and good safety profile. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Parameter | Value | Cell Line/Virus Strain | Reference |

| EC50 | <15 nM | Various HIV-1 laboratory strains | [1][5] |

| 11-27 nM | Panel of wild-type and recombinant viruses | [2][4] | |

| Serum-Shifted EC95 | 22-75 nM | In the presence of 50% human serum | [1][6] |

| CC50 | >90 µM (>90,000 nM) | Various cell lines | [1][5] |

| 110,000 nM | MTT-C8166 | [4] |

Table 2: Enzymatic Inhibition

| Parameter | Value | Assay | Reference |

| IC50 | 15 nM | LTR-cleavage assay (3'-processing) | [2][4] |

| IC50 | 11 ± 1 nM | Integrase-LEDGF interaction assay | [5] |

Table 3: In Vitro ADME and Pharmacokinetic Properties

| Parameter | Value | Species/System | Reference |

| Oral Bioavailability | 54-100% | Rat, Monkey, Dog | [2] |

| 54% | Rat | [6][7] | |

| 82% | Monkey | [6][7] | |

| 81% | Dog | [6][7] | |

| Caco-2 Permeability | 14 x 10⁻⁶ cm/s | --- | [2] |

| CYP2C9 Inhibition (IC50) | 20 µM | --- | [2] |

| Solubility (pH 2.0-6.8) | >0.84 mg/mL | --- | [2] |

| Human Hepatocyte Stability | 13% QH | --- | [2] |

Resistance Profile

Passage of HIV-1 in the presence of this compound has been shown to select for primary resistance substitutions in the allosteric binding pocket of integrase. The most frequently observed mutations are A128T, A128N, and L102F.[1][6] Importantly, this compound retains full antiviral activity against recombinant viruses that harbor resistance substitutions to INSTIs, such as N155S, Q148H, and E92Q.[1][6] This lack of cross-resistance highlights its potential utility in treatment-experienced patients.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Enzymatic Integrase 3'-Processing Assay

This assay was fundamental to the discovery of this compound.

Objective: To measure the inhibition of the 3'-processing activity of HIV-1 integrase.

Methodology:

-

Substrate Design: A DNA substrate mimicking the viral long terminal repeat (LTR) is synthesized. This substrate is dual-labeled with a 5'-fluorophore and a 3'-fluorescence quencher.

-

Reaction Mixture: Recombinant HIV-1 integrase is incubated with the DNA substrate in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the 3'-processing to occur. In the absence of an inhibitor, the integrase cleaves the dinucleotide attached to the quencher.

-

Detection: The cleavage of the dinucleotide liberates the quencher from the DNA duplex, resulting in an increase in fluorescence from the fluorophore. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated.

Cellular Antiviral Activity Assay (C8166 LTR Luciferase Reporter Gene Assay)

Objective: To determine the potency of this compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

-

Cell Line: C8166 cells, a human T-cell line, containing an integrated HIV-1 LTR-luciferase reporter construct are used.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: C8166 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3) in the presence of the various concentrations of this compound.

-

Incubation: The infected cells are incubated for a defined period (e.g., 3 days) to allow for viral replication.

-

Luciferase Measurement: Following incubation, the cells are lysed, and a luciferase substrate is added. The expression of luciferase, which is driven by the HIV-1 LTR and activated by the viral Tat protein, is quantified by measuring luminescence.

-

Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined by plotting the reduction in luciferase activity against the compound concentration.

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations in HIV-1 that confer resistance to this compound.

Methodology:

-

Virus Culture: A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., MT-2 or PM-1).

-

Dose Escalation: The virus is initially cultured in the presence of a sub-optimal concentration of this compound (typically at or below the EC50).

-

Serial Passage: The culture supernatant containing the virus is harvested at regular intervals (e.g., every 3-4 days) and used to infect fresh cells with gradually increasing concentrations of this compound.

-

Monitoring Viral Replication: Viral replication is monitored by measuring markers such as p24 antigen levels in the culture supernatant. The emergence of viral breakthrough at higher drug concentrations indicates the selection of resistant variants.

-

Genotypic Analysis: Once viral breakthrough is confirmed, the viral RNA is extracted from the culture supernatant. The integrase gene is then amplified by RT-PCR and sequenced to identify mutations associated with resistance.

Figure 2: Preclinical evaluation workflow for this compound.

Conclusion

This compound stands out as the first non-catalytic site integrase inhibitor to enter clinical development.[2] Its novel mechanism of action, potent antiviral activity against both wild-type and INSTI-resistant HIV-1 strains, and favorable preclinical profile underscore its potential as a valuable new agent in the armamentarium against HIV/AIDS. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of allosteric HIV-1 integrase inhibition. While clinical trials for this compound were eventually discontinued, the compound remains a critical tool and a proof-of-concept for this innovative therapeutic strategy.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]

- 7. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BI 224436: A Technical Overview of its Antiviral Potency Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiviral potency of BI 224436, a first-in-class non-catalytic site integrase inhibitor (NCINI) of HIV-1. This compound presents a distinct mechanism of action compared to previously established integrase strand transfer inhibitors (INSTIs), targeting a different step in the viral replication cycle. This document provides a comprehensive summary of its efficacy against laboratory strains of HIV-1, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.

Antiviral Potency (EC50) of this compound

This compound has demonstrated potent antiviral activity against a variety of laboratory-adapted HIV-1 strains. The 50% effective concentration (EC50) values consistently fall within the low nanomolar range, highlighting its significant potential as an antiretroviral agent. The following table summarizes the EC50 values of this compound against different HIV-1 strains.

| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| HxB2 | C8166 LTR-Luc | Luciferase Reporter Gene Assay | 11-27 | [1] |

| NL4.3 | C8166 LTR-Luc | Luciferase Reporter Gene Assay | 11-27 | [1] |

| Recombinant NL4.3 (various IN variants) | C8166 LTR-Luc | Luciferase Reporter Gene Assay | 11-27 | [1] |

| HXB2 | PBMCs | p24 Antigen Assay | 7.2 ± 3.9 | [2] |

| NL4.3 | PBMCs | p24 Antigen Assay | 14 ± 3.3 | [2] |

| BaL | PBMCs | p24 Antigen Assay | 15 ± 3.5 | [2] |

| HIV-1 AD8 | TZM-bl | - | 566.4 | [3] |

| HIV-1 AD8 | MT2 | p24 ELISA | 28.72 | [3] |

It is noteworthy that the presence of human serum has a minimal impact on the antiviral potency of this compound, with an approximate 2.1-fold decrease in potency observed in the presence of 50% human serum[4][5][6]. This characteristic is advantageous for its potential clinical application. The cytotoxicity of this compound is considerably low, with a 50% cytotoxic concentration (CC50) greater than 90 μM, indicating a high therapeutic index[4][5][6].

Mechanism of Action: Non-Catalytic Site Integrase Inhibition

This compound employs a novel mechanism to thwart HIV-1 replication. Unlike INSTIs that target the catalytic site of the integrase enzyme to block the strand transfer step, this compound is a non-catalytic site integrase inhibitor (NCINI)[1][7]. It binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain[1][8]. This binding event inhibits the 3'-processing step of integration, a crucial process where the integrase excises a dinucleotide from each 3'-end of the viral DNA[1][8][9]. By preventing this initial step, this compound effectively halts the integration of the viral genome into the host cell's DNA.

Mechanism of this compound Action

Experimental Protocols

The antiviral potency of this compound has been determined using various in vitro assays. The primary methodologies are detailed below.

Luciferase Reporter Gene Assay (Luc-RGA)

This cell-based assay is a common method for quantifying HIV-1 replication.

-

Cell Line: C8166, a human T-cell line, engineered to contain an LTR-driven luciferase reporter gene (C8166 LTR-Luc), is utilized[1].

-

Infection: The cells are infected with various HIV-1 laboratory strains.

-

Treatment: Infected cells are incubated with varying concentrations of this compound for a period of three days[1].

-

Measurement: Following incubation, the level of luciferase expression is measured. Luciferase activity is directly proportional to the extent of viral replication.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to untreated control cells.

Luciferase Reporter Gene Assay Workflow

p24 Antigen Assay in PBMCs

This assay measures the production of the HIV-1 p24 capsid protein, a key viral antigen, in primary human blood cells.

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Infection: The PBMCs are infected with different laboratory strains of HIV-1.

-

Treatment: The infected cells are cultured in the presence of various concentrations of this compound.

-

Measurement: The amount of p24 antigen released into the cell culture supernatant is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value is determined as the concentration of the inhibitor that reduces p24 production by 50% relative to the untreated virus control.

3'-Processing Assay

This biochemical assay was instrumental in the initial discovery of this compound and directly measures the inhibition of the integrase's 3'-processing activity.

-

Substrate: A synthetic DNA substrate mimicking the viral long terminal repeat (LTR) is used. This substrate is labeled with a fluorophore and a quencher[9].

-

Enzyme: Recombinant HIV-1 integrase is added to the reaction.

-

Inhibition: The assay is performed in the presence of varying concentrations of this compound.

-

Measurement: In the absence of an inhibitor, the integrase cleaves the DNA substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. The inhibitory activity of this compound is measured by the reduction in this fluorescent signal.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the 3'-processing activity by 50%, is calculated. This compound has a reported IC50 of 15 nM in this assay[1].

References

- 1. Pardon Our Interruption [opnme.com]

- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. opnme.com [opnme.com]

- 9. Discovery of this compound, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular Cytotoxicity Profile of BI 224436: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular cytotoxicity profile of BI 224436, a novel, first-in-class non-catalytic site integrase inhibitor (NCINI) of Human Immunodeficiency Virus 1 (HIV-1). This compound presents a distinct mechanism of action compared to traditional integrase strand transfer inhibitors (INSTIs) by binding to a conserved allosteric pocket on the HIV-1 integrase. This document synthesizes available data on its cytotoxic effects, details relevant experimental protocols, and visualizes key processes to support further research and development.

Quantitative Cytotoxicity Data

This compound generally exhibits low cellular cytotoxicity in vitro, indicating a high therapeutic index. The 50% cytotoxic concentration (CC50) values have been determined across various human cell lines, as summarized below. The high CC50 values contrast sharply with its potent antiviral efficacy (EC50), which is in the low nanomolar range.

| Cell Line | Assay Duration | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| C8166 (Human T-cell line) | 3 days | 97 - 110 | ~6,500 | [1][2] |

| PBMCs (Peripheral Blood Mononuclear Cells) | 7 days | >120 | >8,000 | [1] |

| MT2 (Human T-cell leukemia line) | Not Specified | >50 | Not Specified | [3] |

| TZM-bl (HeLa cell line derivative) | Not Specified | >50 | Not Specified | [3] |

| General Assessment | Not Specified | >90 | Not Specified | [1][4][5][6][7] |

Note: The Selectivity Index is calculated based on an antiviral EC50 of approximately 15 nM.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound's mechanism is distinct from catalytic site inhibitors. It binds to an allosteric pocket at the dimer interface of the integrase's catalytic core domain.[2][8] This binding has a dual effect:

-

Inhibition of 3'-Processing: It directly inhibits the 3'-processing step, where the integrase excises a dinucleotide from each 3'-end of the viral DNA, a prerequisite for integration into the host genome.[2][8][9]

-

Disruption of Host Factor Interaction: The allosteric binding prevents the crucial protein-protein interaction between the HIV-1 integrase and the host cell's Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cofactor essential for guiding the pre-integration complex to the host chromatin.[2][9]

This allosteric inhibition effectively halts viral replication. The high cytotoxicity threshold suggests this mechanism is highly specific to the viral enzyme and does not significantly impact host cell viability.

Caption: Mechanism of this compound action on HIV-1 integrase.

Experimental Protocols

The primary method cited for evaluating the cellular cytotoxicity of this compound is the MTT assay, a colorimetric technique that measures cell metabolic activity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding:

-

Culture the chosen cell line (e.g., C8166, PBMCs) under standard conditions.

-

Seed cells into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell adherence and recovery.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period, typically corresponding to the duration used in antiviral assays (e.g., 3 days for C8166 cells or 7 days for PBMCs).[1]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add MTT reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the CC50 value.

-

A similar method using a water-soluble tetrazolium salt (WST) has also been employed, which follows a comparable workflow but typically does not require a separate solubilization step.[3]

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

- 1. Preclinical Profile of this compound, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical profile of this compound, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Pardon Our Interruption [opnme.com]

An In-Depth Technical Guide to BI 224436: A Non-Catalytic Site HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of BI 224436, a novel, potent, and selective allosteric inhibitor of HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Core Compound Information

This compound is a first-in-class non-catalytic site integrase inhibitor (NCINI) that advanced to clinical trials.[1][2] Its unique mechanism of action sets it apart from previously approved integrase strand transfer inhibitors (INSTIs).

Chemical Formula: C₂₇H₂₆N₂O₄[2]

Molecular Weight: 442.52 g/mol [2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC₅₀ (LTR-cleavage assay) | 15 nM[1] | Concentration causing 50% inhibition of the HIV-1 integrase 3'-processing activity. |

| EC₅₀ (Antiviral Potency) | 11 - 27 nM[1] | Effective concentration causing 50% inhibition of viral replication in a panel of wild-type and recombinant viruses. |

| CC₅₀ (Cytotoxicity) | 110,000 nM[1] | Concentration causing 50% cytotoxicity in MTT-C8166 cells. |

| Human Serum Shift (ssEC₅₀) | 2.1-fold[1] | Fold change in EC₅₀ in the presence of 50% human serum. |

| CYP2C9 Inhibition (IC₅₀) | 20 µM[1] | Concentration causing 50% inhibition of the cytochrome P450 2C9 enzyme. |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Solubility (pH 2.0-6.8) | >0.84 mg/mL[1] | - |

| Caco-2 Permeability (A-B) | 14 x 10⁻⁶ cm/s[1] | - |

| Human Hepatocyte Stability (% QH) | 13%[1] | Human |

| Oral Bioavailability (F) | 54%[3] | Rat |

| 82% | Monkey | |

| 81% | Dog | |

| Plasma Protein Binding | 84.3%[1] | Human |

| 97.3%[1] | Mouse | |

| 98.2%[1] | Rat |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect through a novel allosteric inhibition mechanism.[2] Unlike INSTIs that bind to the catalytic site of HIV-1 integrase, this compound binds to a conserved, allosteric pocket at the dimer interface of the integrase's catalytic core domain.[1] This binding has two main consequences:

-

Inhibition of 3'-Processing: It directly inhibits the 3'-processing step of the viral DNA, which is an essential step for its integration into the host genome.[1]

-

Disruption of Protein-Protein Interaction: It prevents the interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into active transcription units. By blocking this interaction, this compound disrupts the proper trafficking and integration of the viral DNA.

The following diagram illustrates the HIV-1 integration pathway and the inhibitory action of this compound.

Caption: HIV-1 Integration Pathway and Mechanism of this compound Inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound. These protocols are based on standard industry practices and published research.

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of a compound to inhibit the initial step of viral DNA integration, the 3'-end processing, catalyzed by the HIV-1 integrase enzyme. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase enzyme.

-

Fluorescently labeled DNA oligonucleotide substrate mimicking the viral LTR end. This is typically a duplex with a fluorophore on one strand and a quencher on the other in close proximity.

-

Assay buffer (e.g., containing HEPES, DTT, MgCl₂, NaCl).

-

This compound or other test compounds.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the HIV-1 integrase enzyme to each well.

-

Add the diluted this compound or control vehicle to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET-labeled DNA substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Measure the fluorescence intensity. Cleavage of the DNA substrate by the integrase separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC₅₀ value.

-

Caco-2 Permeability Assay